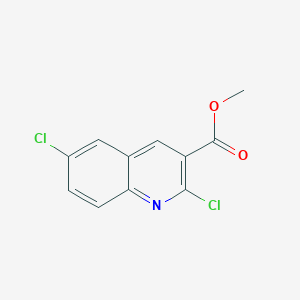

Methyl 2,6-dichloroquinoline-3-carboxylate

Description

Methyl 2,6-dichloroquinoline-3-carboxylate is a halogenated quinoline derivative featuring a methyl ester group at the 3-position and chlorine atoms at the 2- and 6-positions of the quinoline ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing bioactive molecules targeting receptors like GABAA and enzymes such as mTOR . Its structural rigidity and electron-withdrawing chlorine substituents enhance its utility in nucleophilic substitution reactions, enabling the introduction of diverse functional groups for drug discovery .

Key physicochemical properties include a molecular formula of C11H7Cl2NO2, molecular weight of 256.09 g/mol, and a purity of 96% as reported by Combi-Blocks .

Properties

IUPAC Name |

methyl 2,6-dichloroquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2NO2/c1-16-11(15)8-5-6-4-7(12)2-3-9(6)14-10(8)13/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXTNSRKFYFTOMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=C2C=CC(=CC2=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,6-dichloroquinoline-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2,6-dichloroquinoline-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, leading to the formation of the ester derivative.

Another method involves the use of microwave irradiation, which has been shown to enhance the efficiency and yield of the reaction. This green chemistry approach reduces the reaction time and minimizes the use of harmful solvents .

Industrial Production Methods

Industrial production of methyl 2,6-dichloroquinoline-3-carboxylate often employs continuous flow reactors to ensure consistent quality and yield. The process involves the esterification of 2,6-dichloroquinoline-3-carboxylic acid with methanol under controlled temperature and pressure conditions. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common in these industrial setups.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-dichloroquinoline-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the quinoline ring can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.

Reduction Reactions: Reduction of the ester group can lead to the formation of the corresponding alcohol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions typically occur under basic conditions.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution Reactions: Products include various substituted quinoline derivatives.

Oxidation Reactions: Major products are quinoline N-oxides.

Reduction Reactions: The primary product is the corresponding alcohol derivative.

Scientific Research Applications

Methyl 2,6-dichloroquinoline-3-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antimalarial and anticancer drugs.

Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinoline derivatives.

Industrial Applications: It serves as an intermediate in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of methyl 2,6-dichloroquinoline-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, thereby exerting its therapeutic effects. The exact pathways and targets can vary depending on the specific application and derivative being studied .

Comparison with Similar Compounds

Table 1: Structural Comparison of Dichloroquinoline Carboxylates

Key Observations :

- Chlorine Positioning : The 2,6-dichloro substitution pattern in the methyl derivative contrasts with the 4,6-dichloro configuration in ethyl analogs. This difference alters electronic distribution, affecting binding affinity to biological targets like GABAA receptors .

- Trifluoromethyl Modification: Ethyl 4,6-dichloro-8-(trifluoromethyl)quinoline-3-carboxylate exhibits increased lipophilicity (logP ~3.2), improving blood-brain barrier penetration relative to non-fluorinated analogs .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Biological Activity

Methyl 2,6-dichloroquinoline-3-carboxylate (MDCQC) is a compound within the quinoline family that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

MDCQC features a quinoline core modified with two chlorine atoms at the 2 and 6 positions and a carboxylate group at the 3 position. This structural configuration is significant as it enhances the compound's lipophilicity, which is often correlated with improved biological activity.

The biological activity of MDCQC can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : MDCQC has been shown to inhibit specific enzymes crucial for microbial growth and cancer cell proliferation. For instance, it may target bacterial DNA gyrase and topoisomerase IV, disrupting DNA replication processes essential for cell division.

- Signal Pathway Modulation : The compound modulates key signaling pathways such as the PI3K/AKT/mTOR pathway, which is vital in regulating cell survival and proliferation. This modulation can lead to apoptosis in cancer cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of MDCQC across various cancer cell lines:

- Cytotoxicity : MDCQC demonstrated significant cytotoxicity against colorectal cancer cell lines (HCT116), with an IC50 value as low as 0.35 µM. This indicates a potent ability to inhibit cell growth.

- Mechanistic Insights : The compound induces apoptosis through increased reactive oxygen species (ROS) production and G2/M cell cycle arrest, suggesting a multi-faceted approach to exerting its anticancer effects.

Antimicrobial Activity

MDCQC also exhibits antimicrobial properties, making it a candidate for further development as an antibacterial agent:

- Inhibition of Bacterial Growth : Studies indicate that MDCQC can effectively inhibit the growth of various bacterial strains by targeting essential enzymes involved in their metabolic pathways.

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | HCT116 (Colorectal Cancer) | 0.35 | |

| Antimicrobial | Various Bacterial Strains | <50 |

Case Study: Anticancer Efficacy

A study conducted on MDCQC's effects on HCT116 cells revealed that treatment with the compound led to significant apoptosis, characterized by increased levels of cleaved caspase-3 and PARP. The results suggest that MDCQC could serve as a promising lead compound in the development of novel anticancer therapies.

Case Study: Antimicrobial Potential

In vitro assays demonstrated that MDCQC inhibited the growth of several bacterial strains at concentrations below 50 µM. The mechanism was linked to its ability to disrupt DNA replication enzymes, highlighting its potential as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.